3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI)
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Overview
Description
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) is a chemical compound with the molecular formula C₆H₁₃NO₃. It is also known by the name 1,4-Dideoxyallonojirimycin. This compound is characterized by its white crystalline powder appearance and is primarily used as an intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) involves several steps. One common method includes the reduction of a precursor compound, followed by hydroxylation and subsequent purification. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation is achieved using reagents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines .
Scientific Research Applications
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of metabolic disorders where enzyme inhibition can help regulate metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dideoxyallonojirimycin
- 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-
Comparison
Compared to similar compounds, 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. For instance, its hydroxyl groups are positioned in a way that enhances its ability to inhibit certain enzymes, making it more effective in specific applications .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4R,6S)-6-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-5(9)6(10)2-7-4/h4-10H,1-3H2/t4-,5+,6-/m0/s1 |
InChI Key |
SRFZPWAZZISKCU-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@H](NC[C@@H]([C@@H]1O)O)CO |
Canonical SMILES |
C1C(NCC(C1O)O)CO |
Synonyms |
1,4-dideoxyallonojirimycin |
Origin of Product |
United States |
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